A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde (C₇H₃BrF₂O): Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde (C₇H₃BrF₂O): Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
2-Bromo-4,5-difluorobenzaldehyde is a strategically-functionalized aromatic aldehyde that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its molecular architecture, featuring three distinct and orthogonally reactive sites—an aldehyde, an aryl bromide, and a difluorinated phenyl ring—provides chemists with a versatile platform for constructing complex molecular entities. This guide offers an in-depth examination of its physicochemical properties, outlines a representative synthetic protocol, explores its multifaceted reactivity, and highlights its application in advanced drug discovery programs, such as the development of novel protein degraders. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for chemical innovation.
Introduction: The Strategic Value of Halogenated Scaffolds
In the landscape of drug discovery, the incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. 2-Bromo-4,5-difluorobenzaldehyde capitalizes on this principle, presenting a trifunctional scaffold that is primed for sequential, selective chemical modifications. The vicinal difluoro motif, coupled with a bromine atom suitable for cross-coupling, makes this reagent an invaluable intermediate for accessing novel chemical space. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where precise structural control is paramount.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.
Key Physicochemical Properties
The primary identifiers and properties of 2-Bromo-4,5-difluorobenzaldehyde are summarized below for quick reference. It is typically supplied as a solid with high purity, requiring standard laboratory storage conditions.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃BrF₂O | [1][3][4] |
| Molecular Weight | 221.00 g/mol | [1][5] |
| CAS Number | 476620-54-9 | [1][3][4] |
| Appearance | Solid | |
| Typical Purity | ≥95 - 98% | [1][3] |
| Storage | Room temperature, in a dry, dark place | [1][2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals. The aldehyde proton (-CHO) would appear as a singlet or a finely coupled multiplet in the downfield region (δ 9.8–10.2 ppm). The two aromatic protons would appear as doublets of doublets in the aromatic region (δ 7.0–8.0 ppm), with couplings to each other (ortho-coupling) and to the fluorine atoms.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display 7 unique carbon signals. The carbonyl carbon of the aldehyde is the most downfield, typically δ > 185 ppm. The four aromatic carbons attached to fluorine or bromine will exhibit characteristic C-F and C-Br coupling constants and shifts, while the two carbons attached to hydrogen will appear in the standard aromatic region (δ 110-140 ppm).
-
IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹. Other significant peaks would include aromatic C-H stretching (~3100 cm⁻¹), aldehyde C-H stretching (~2850 and ~2750 cm⁻¹), and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with peaks appearing at m/z 220 and 222.
Synthesis and Purification
The synthesis of 2-Bromo-4,5-difluorobenzaldehyde typically involves the selective bromination of a suitable precursor. A logical and industrially viable approach is the electrophilic aromatic substitution of 3,4-difluorobenzaldehyde.
Representative Synthetic Workflow
The workflow involves the direct bromination of the starting material under acidic conditions. The aldehyde group is a meta-director, while the fluorine atoms are ortho-, para-directors. The regiochemical outcome is a result of the interplay between these directing effects, leading to bromination at the 2-position, which is ortho to the aldehyde and ortho to the 4-fluoro substituent.
Caption: Proposed workflow for the synthesis of 2-Bromo-4,5-difluorobenzaldehyde.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from general procedures for the bromination of activated aromatic compounds.[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas), dissolve 3,4-difluorobenzaldehyde (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane at 0 °C.
-
Bromination: Add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The slow, cooled addition controls the exothermic reaction and minimizes the formation of poly-brominated side products. The acid catalyst polarizes the Br-Br bond, generating the electrophilic "Br⁺" species required for the substitution.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a reducing agent like sodium sulfite or sodium thiosulfate to neutralize any excess bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the final product.
Chemical Reactivity and Strategic Applications
The synthetic utility of 2-Bromo-4,5-difluorobenzaldehyde stems from its three distinct reactive handles, which can be addressed with high selectivity.
Caption: The three primary reactivity hubs of 2-Bromo-4,5-difluorobenzaldehyde.
The Aldehyde Moiety
The aldehyde group is a versatile functional group that serves as an electrophilic site for a wide array of transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes.
-
Condensation Reactions: With active methylene compounds to build larger carbon skeletons.[7]
-
Oxidation/Reduction: To form the corresponding carboxylic acid or benzyl alcohol.
The Aryl Bromide: A Gateway for Cross-Coupling
The carbon-bromine bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[7] This allows for the precise installation of diverse carbon and heteroatom substituents, a cornerstone of modern pharmaceutical synthesis.[8][9] Key examples include:
-
Suzuki-Miyaura Coupling: With boronic acids/esters to form biaryl structures.
-
Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: With amines to form aniline derivatives.
Applications in Drug Discovery
The unique substitution pattern of 2-Bromo-4,5-difluorobenzaldehyde makes it an exceptionally valuable building block for synthesizing complex, biologically active molecules.[10][11] The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation sites and modulate the electronics of the aromatic ring, often enhancing binding interactions with protein targets.[12][13] Its utility is especially pronounced in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and, as noted, components of PROTACs.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the primary application of this building block, the following is a self-validating, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (2.5 eq.).
-
Trustworthiness: The use of an inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive. The excess of boronic acid and base ensures the reaction goes to completion.
-
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME. The solvent choice is crucial for ensuring all reagents are sufficiently soluble.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the desired biaryl product.
Safety and Handling
2-Bromo-4,5-difluorobenzaldehyde is a hazardous substance and must be handled with appropriate precautions.[7]
| Hazard Category | Description | Precautionary Action |
| Skin Corrosion/Irritation | Causes skin irritation.[14][15] | Wear protective gloves and clothing.[14][16] |
| Eye Damage/Irritation | Causes serious eye irritation.[14][15] | Wear safety goggles or a face shield.[14][16] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14] | Use only in a well-ventilated area or chemical fume hood.[14] |
| Target Organ Toxicity | May cause respiratory irritation.[14][15] | Avoid breathing dust. |
-
Handling: Use only under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4,5-difluorobenzaldehyde is more than a simple chemical intermediate; it is a sophisticated and highly versatile tool for molecular architects. Its trifunctional nature allows for a programmed and selective synthesis of complex structures that are highly relevant to the pharmaceutical and agrochemical industries. By understanding its properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation chemical entities.
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